molecular formula C6H11ClO B6266495 (chloromethoxy)cyclopentane CAS No. 68060-41-3

(chloromethoxy)cyclopentane

Cat. No.: B6266495
CAS No.: 68060-41-3
M. Wt: 134.6
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Description

(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO It is a derivative of cyclopentane, where one of the hydrogen atoms is replaced by a chloromethoxy group

Properties

CAS No.

68060-41-3

Molecular Formula

C6H11ClO

Molecular Weight

134.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with thionyl chloride to form cyclopentyl chloride, which is then reacted with sodium methoxide to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (Chloromethoxy)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopentyl methanol.

    Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives.

    Reduction Reactions: Reduction of this compound can yield cyclopentyl methanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Cyclopentyl methanol.

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentyl methanol.

Scientific Research Applications

(Chloromethoxy)cyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (chloromethoxy)cyclopentane involves its interaction with specific molecular targets. For instance, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The exact pathways and molecular targets depend on the specific reaction and conditions.

Comparison with Similar Compounds

(Chloromethoxy)cyclopentane can be compared with other similar compounds, such as:

    Cyclopentyl chloride: Similar in structure but lacks the methoxy group.

    Cyclopentyl methanol: The hydroxyl group replaces the chlorine atom.

    Cyclopentanone: An oxidized form of cyclopentane with a carbonyl group.

Uniqueness: The presence of both chlorine and methoxy groups in this compound imparts unique reactivity and properties, making it a valuable compound for various chemical transformations and applications.

Biological Activity

(Chloromethoxy)cyclopentane is an organic compound characterized by a cyclopentane ring with a chloromethoxy substituent. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity involves examining its interactions with biomolecules, potential therapeutic applications, and the mechanisms underlying these effects.

  • Molecular Formula : C6_{6}H11_{11}ClO
  • Molecular Weight : Approximately 144.61 g/mol
  • Structure : The compound features a cyclopentane core with a chloromethoxy group, which enhances its reactivity towards biological targets.

The biological activity of this compound primarily arises from the reactivity of the chloromethoxy group. This group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can influence various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways.

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activities that warrant further investigation. Below are key findings from various studies:

StudyFindings
BenchChem Research Investigated its potential interactions with biomolecules and ongoing research in drug development.
Pharmacological Studies Highlighted the compound's role as an intermediate in synthesizing novel therapeutic agents.
Toxicological Assessments Suggested that compounds with chloromethyl groups often show enhanced reactivity towards biological targets, which may lead to pharmacological applications.

Case Studies

  • Pharmacological Applications :
    • In studies involving the synthesis of new drugs, this compound was utilized as an intermediate to create compounds with enhanced bioactivity.
    • Its reactivity with nucleophiles has been explored for developing new therapeutic agents targeting specific diseases.
  • Toxicity and Safety Assessments :
    • Toxicological evaluations have indicated that while this compound shows promise in drug development, its reactive nature necessitates careful assessment of potential toxicity.
    • Case studies have documented adverse effects in environments where similar chlorinated compounds were used, emphasizing the need for thorough safety evaluations.

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